Navafenterol Superiority Over Single-Mechanism Bronchodilators: Trough FEV₁ Improvement in COPD Patients
In a randomized, five-way crossover Phase I study in patients with moderate to severe COPD, navafenterol 1800 μg demonstrated statistically significant greater improvements in trough FEV₁ (change from baseline) compared to both indacaterol 150 μg (LABA) and tiotropium 18 μg (LAMA) as single-dose active comparators. Navafenterol 1800 μg produced an LS mean treatment difference of 0.065–0.069 L versus the active comparators [1]. Navafenterol 400 μg and 1800 μg both produced significant improvements versus placebo (0.111 L and 0.210 L, respectively; both P < 0.0001), demonstrating the additive benefit of dual pharmacology in a single molecule over single-mechanism agents [1].
| Evidence Dimension | Trough FEV₁ change from baseline (L) — Day 2 post single dose |
|---|---|
| Target Compound Data | Navafenterol 1800 μg: 0.210 L (95% CI: 0.156, 0.264) vs placebo; Navafenterol 400 μg: 0.111 L (95% CI: 0.059, 0.163) vs placebo |
| Comparator Or Baseline | Indacaterol 150 μg and tiotropium 18 μg (active comparators); placebo |
| Quantified Difference | Navafenterol 1800 μg superior to active comparators by LS mean treatment difference of 0.065–0.069 L (both P < 0.05); Navafenterol 1800 μg vs placebo difference: 0.210 L (P < 0.0001) |
| Conditions | Randomized, double-blind, five-way crossover Phase I study; 38 patients with moderate to severe COPD; single-dose administration via DPI; primary endpoint: trough FEV₁ on Day 2 |
Why This Matters
This head-to-head clinical evidence demonstrates navafenterol's single-molecule dual pharmacology provides additive bronchodilation exceeding either LABA or LAMA monotherapy, a key consideration for researchers evaluating MABA compounds versus fixed-dose combinations or single-mechanism agents.
- [1] Singh D, Balaguer V, Astbury C, et al. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator. Respir Res. 2020;21(Suppl 1):102. View Source
